molecular formula C16H21ClN2O5 B8606276 Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B8606276
M. Wt: 356.80 g/mol
InChI Key: BOIATQPBXWGEHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a chloronitrobenzene moiety, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted nitrobenzene derivatives.

    Reduction: Amino derivatives of the original compound.

    Deprotection: Free amine derivatives.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or ion channels. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of both a chloronitrobenzene moiety and a piperidine ring with a Boc protecting group

Properties

Molecular Formula

C16H21ClN2O5

Molecular Weight

356.80 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3

InChI Key

BOIATQPBXWGEHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)N=NC(=O)OCC
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Synthesis routes and methods II

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (3.32 g), 2-chloro-4-nitrophenol (2.36 g) and triphenylphosphine (5.11 g) in dichloromethane (60 ml) was added dropwise diethyl azodicarboxylate (3.1 ml) in an ice bath and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=5/2 as an eluant to give the desired compound (3.90 g, yield 76%) as a pale yellow solid.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (3.32 g), 2-chloro-4-nitrophenol (2.36 g) and triphenylphosphine (5.11 g) in dichloromethane (60 ml), diethyl azodicarboxylate (3.10 ml) was added dropwise with stirring under ice-cooling, and the resulting mixture was stirred at room temperature for 18 hours and then evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (5:2) as the eluent to afford the title compound (3.90 g, yield: 76%) as a pale yellow solid.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.1 mL
Type
solvent
Reaction Step One
Yield
76%

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